![molecular formula C11H9N5S B2527087 2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303995-85-9](/img/structure/B2527087.png)
2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine" is a derivative of the triazolopyrimidine family, which is known for its potential biological activity and the ability to form coordination compounds. The interest in this compound and its derivatives stems from their diverse chemical properties and potential applications in medicinal chemistry, particularly as ligands for various receptors .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives often involves the condensation of various starting materials such as β-ketosulfonamides, aromatic aldehydes, and amino-triazoles. For instance, the synthesis of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamide derivatives starts with the metalation of 1-(methylsulfonyl)piperidine followed by treatment with aliphatic aldehydes and subsequent oxidation to yield β-sulfoketones. These intermediates are then reacted with aromatic aldehydes and 3-amino-1,2,4-triazole to form the target compounds . Additionally, the condensation of methyl-substituted s-triazolo[2,3-α]pyrimidines with benzaldehyde has been explored, yielding various styryl derivatives .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be quite complex, with different solvates exhibiting distinct supramolecular architectures. For example, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported in two crystal environments, showing layered structural arrangements and three-dimensional networks formed through hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
Triazolopyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, addition reactions with Grignard reagents, and condensation with aldehydes. The reactivity of these compounds can be influenced by the presence of substituents, such as the methylsulfonyl group, which can affect the outcome of reactions with C-nucleophiles . The formation of addition products and the substitution of functional groups are common reactions for these heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of solvate molecules, hydrogen bonding, and weak interactions can affect the stability and solubility of these compounds. The electron-density distribution in the molecule can provide insights into the strength of hydrogen bonds and the overall energy of the hydrogen-bond graph . The synthesis methods and the resulting chemical structures play a crucial role in determining the biological activity and selectivity of these compounds as potential therapeutic agents .
科学的研究の応用
Molecular Structure and Supramolecular Architecture
The molecular structure of derivatives of 2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied in detail, demonstrating variations in crystal environments and supramolecular architecture. One study highlighted the molecular structure in dimethylformamide (DMF) and water monosolvates, emphasizing the compound's potential biological activity and its coordination compounds. The research showed different three-dimensional supramolecular architectures based on hydrogen bonding and π-π stacking interactions (Canfora et al., 2010).
Synthetic and Medicinal Perspectives
Antimicrobial and Herbicidal Activity
Studies have explored the antimicrobial and herbicidal activities of derivatives, indicating potential applications in agriculture and pharmaceuticals. For example, certain derivatives have shown promising antibacterial activity against common pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, suggesting their utility in developing new antimicrobial agents (Lahmidi et al., 2019). Additionally, some compounds have exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates, further highlighting the versatility of the triazolopyrimidine scaffold in agricultural applications (Moran, 2003).
Novel Synthetic Methods
Innovative synthetic methods for derivatives of this compound have been developed, showcasing advancements in the field of organic synthesis. These methods provide efficient and regioselective routes to synthesize a variety of derivatives, contributing to the exploration of their biological activities and potential applications in various fields of science and medicine (Fizer et al., 2013).
作用機序
Target of Action
The primary targets of 2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine are microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with microtubules in a manner that depends on the substitution pattern . These interactions occur at distinct binding sites within the microtubule structure , leading to different cellular responses in mammalian cells .
Biochemical Pathways
The interaction of this compound with microtubules affects the stability and dynamics of the microtubule network . This can impact various cellular processes that rely on microtubules, including cell division, intracellular transport, and cell motility .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context and the nature of the microtubule network . For example, in cells with a highly dynamic microtubule network, the compound’s action could lead to significant changes in cell shape and motility .
特性
IUPAC Name |
2-methylsulfanyl-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-17-11-14-10-13-7-5-9(16(10)15-11)8-4-2-3-6-12-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQMEKQNSBFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

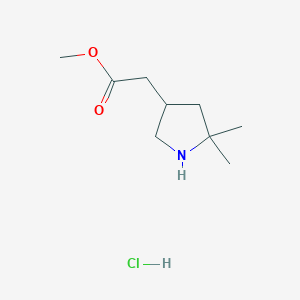

![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)
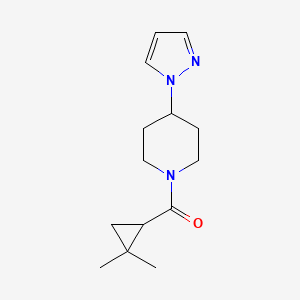

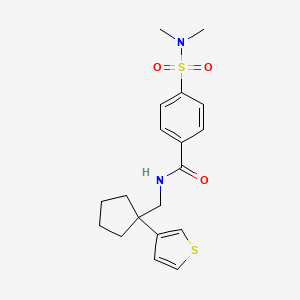
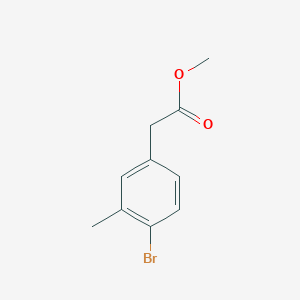

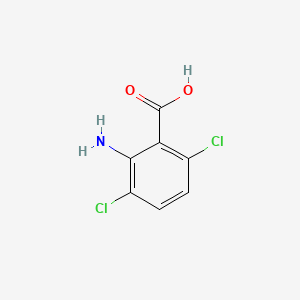

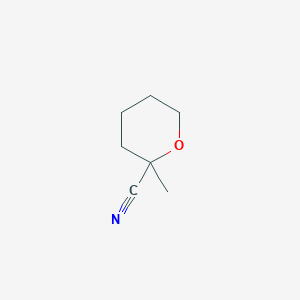
![N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2527023.png)
